molecular formula C19H17N3S B11450093 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole

Cat. No.: B11450093
M. Wt: 319.4 g/mol
InChI Key: IGNNWJOXMQCTKH-UHFFFAOYSA-N
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Description

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features a pyrazole ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole typically involves the cyclocondensation of appropriate chalcones with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 1-piperidinecarbodithioate
  • 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-thiomorpholinecarbodithioate
  • 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate

Uniqueness

What sets 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole apart from similar compounds is its unique combination of the pyrazole and thiazole rings, which can confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C19H17N3S/c1-14-13-23-19(20-14)22-18(16-10-6-3-7-11-16)12-17(21-22)15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3

InChI Key

IGNNWJOXMQCTKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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